molecular formula C27H42O7 B1149249 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester CAS No. 133181-56-3

12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester

Cat. No.: B1149249
CAS No.: 133181-56-3
M. Wt: 478.61818
Attention: For research use only. Not for human or veterinary use.
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Description

12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, dihydroxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols .

Scientific Research Applications

12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 12-(Acetyloxy)-3,6-dihydroxy-7-oxocholan-24-oic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The dihydroxy and oxo groups can interact with enzymes and other proteins, potentially modulating their activity .

Properties

IUPAC Name

methyl (4R)-4-[(8R,9S,10R,13R,14S,17R)-12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O7/c1-14(6-9-22(30)33-5)17-7-8-18-23-19(13-21(27(17,18)4)34-15(2)28)26(3)11-10-16(29)12-20(26)24(31)25(23)32/h14,16-21,23-24,29,31H,6-13H2,1-5H3/t14-,16?,17-,18+,19+,20?,21?,23+,24?,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTLWFUELCOTMI-YUNQBLNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)C(C4C3(CCC(C4)O)C)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(=O)C(C4[C@@]3(CCC(C4)O)C)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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